![molecular formula C16H6N2O2S4 B14259357 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile CAS No. 389130-85-2](/img/structure/B14259357.png)
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile is an organic compound with a complex structure that includes thiophene rings and dithiole groups.
Méthodes De Préparation
The synthesis of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-formylthiophene-2-carbaldehyde with dithiole derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiophene rings can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .
Applications De Recherche Scientifique
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it useful in applications that require efficient charge transport. The pathways involved include the formation of charge-transfer complexes and the stabilization of radical intermediates .
Comparaison Avec Des Composés Similaires
Similar compounds include:
5-Formyl-2-thiopheneboronic acid: Another thiophene derivative with different functional groups.
4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): A compound with a similar thiophene structure but different substituents.
5,5’-(2,1,3-Benzothiadiazole-4,7-diyl)di(2-thiophenecarbaldehyde): A compound with a benzothiadiazole core and thiophene rings
The uniqueness of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile lies in its combination of thiophene and dithiole groups, which impart distinct electronic properties useful in advanced material applications .
Propriétés
Numéro CAS |
389130-85-2 |
|---|---|
Formule moléculaire |
C16H6N2O2S4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-[bis(5-formylthiophen-2-yl)methylidene]-1,3-dithiole-4,5-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O2S4/c17-5-13-14(6-18)24-16(23-13)15(11-3-1-9(7-19)21-11)12-4-2-10(8-20)22-12/h1-4,7-8H |
Clé InChI |
KROAPBCNUUHDGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C(=C2SC(=C(S2)C#N)C#N)C3=CC=C(S3)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


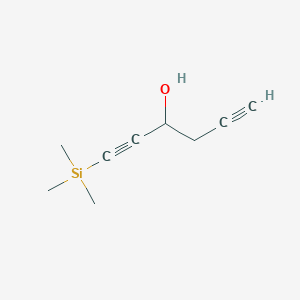
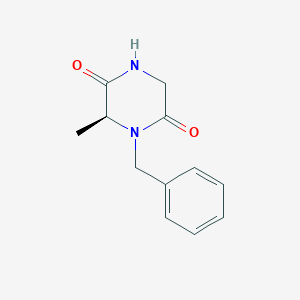
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
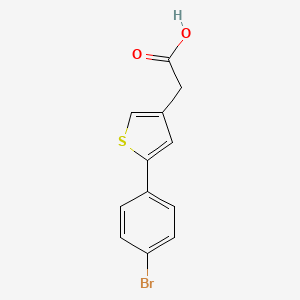

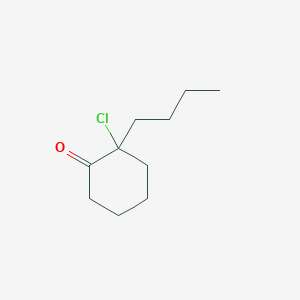


![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
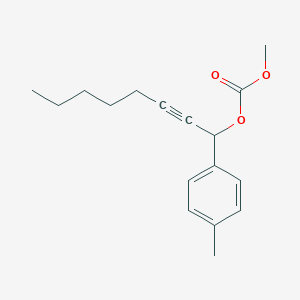
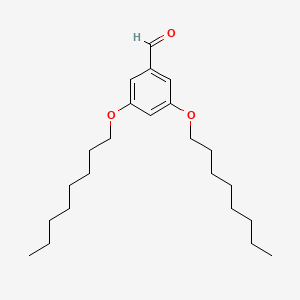
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
